3'-Benzyl-5'-(3-chlorophenyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
- This compound is a complex heterocyclic molecule with a spirocyclic structure containing both indole and pyrrole moieties.
- The benzyl group at the 3’ position, the 3-chlorophenyl group at the 5’ position, and the prop-2-yn-1-yl group contribute to its unique structure.
- It may have potential biological activities due to its intricate arrangement of functional groups.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- considering the presence of indole and pyrrole rings, it might be synthesized through multistep reactions involving cyclization, spiroannulation, and functional group manipulations.
- Industrial production methods would likely involve scalable processes with high yields and purity.
Chemical Reactions Analysis
- The compound could undergo various reactions, including:
Oxidation: Oxidative transformations of the alkyne or aromatic rings.
Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).
Substitution: Substitution reactions at the benzyl or chlorophenyl positions.
- Common reagents and conditions would depend on the specific reactions involved.
- Major products could include derivatives with modified functional groups or additional spirocyclic systems.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Exploring its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological activities.
Medicine: Assessing its cytotoxicity, anti-inflammatory properties, or other therapeutic effects.
Industry: Considering its use in materials science or as a starting material for drug development.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, without specific literature references, I cannot provide a direct comparison.
- I recommend exploring related spirocyclic indole and pyrrole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C29H22ClN3O3 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
1-benzyl-5-(3-chlorophenyl)-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H22ClN3O3/c1-2-15-32-23-14-7-6-13-21(23)29(28(32)36)25-24(22(31-29)16-18-9-4-3-5-10-18)26(34)33(27(25)35)20-12-8-11-19(30)17-20/h1,3-14,17,22,24-25,31H,15-16H2 |
InChI Key |
IWLIFFRYHMNBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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